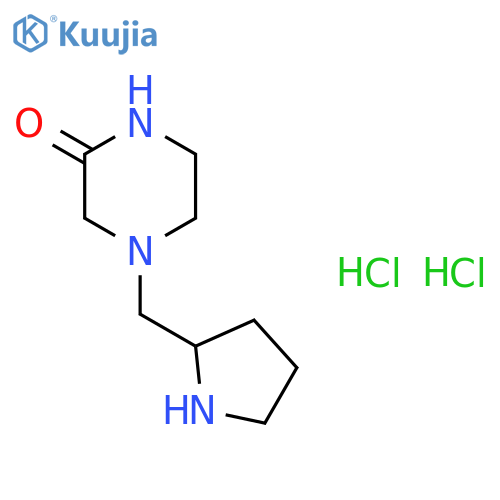

Cas no 1220027-47-3 (4-(2-Pyrrolidinylmethyl)-2-piperazinonedihydrochloride)

4-(2-Pyrrolidinylmethyl)-2-piperazinonedihydrochloride 化学的及び物理的性質

名前と識別子

-

- 4-(2-Pyrrolidinylmethyl)-2-piperazinone dihydrochloride

- 4-(pyrrolidin-2-ylmethyl)piperazin-2-onedihydrochloride

- 1220027-47-3

- 4-[(pyrrolidin-2-yl)methyl]piperazin-2-one dihydrochloride

- 4-(pyrrolidin-2-ylmethyl)piperazin-2-one;dihydrochloride

- AKOS015845027

- 4-(pyrrolidin-2-ylmethyl)piperazin-2-one dihydrochloride

- 4-(2-Pyrrolidinylmethyl)-2-piperazinonedihydrochloride

-

- MDL: MFCD13561761

- インチ: InChI=1S/C9H17N3O.2ClH/c13-9-7-12(5-4-11-9)6-8-2-1-3-10-8;;/h8,10H,1-7H2,(H,11,13);2*1H

- InChIKey: DHMVKHCRCQEPQE-UHFFFAOYSA-N

- SMILES: O=C1CN(CCN1)CC2CCCN2.Cl.Cl

計算された属性

- 精确分子量: 255.0905176g/mol

- 同位素质量: 255.0905176g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 氢键受体数量: 4

- 重原子数量: 15

- 回転可能化学結合数: 2

- 複雑さ: 195

- 共价键单元数量: 3

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 44.4Ų

4-(2-Pyrrolidinylmethyl)-2-piperazinonedihydrochloride Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM307395-1g |

4-(Pyrrolidin-2-ylmethyl)piperazin-2-one dihydrochloride |

1220027-47-3 | 95% | 1g |

$165 | 2023-01-01 | |

| TRC | P042445-125mg |

4-(2-Pyrrolidinylmethyl)-2-piperazinonedihydrochloride |

1220027-47-3 | 125mg |

$ 230.00 | 2022-06-02 | ||

| Chemenu | CM307395-5g |

4-(Pyrrolidin-2-ylmethyl)piperazin-2-one dihydrochloride |

1220027-47-3 | 95% | 5g |

$495 | 2023-01-01 | |

| TRC | P042445-250mg |

4-(2-Pyrrolidinylmethyl)-2-piperazinonedihydrochloride |

1220027-47-3 | 250mg |

$ 375.00 | 2022-06-02 |

4-(2-Pyrrolidinylmethyl)-2-piperazinonedihydrochloride 関連文献

-

Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232

-

Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515

-

Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227

-

Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206

-

Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310

-

D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840

-

Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226

-

Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214

4-(2-Pyrrolidinylmethyl)-2-piperazinonedihydrochlorideに関する追加情報

4-(2-Pyrrolidinylmethyl)-2-piperazinonedihydrochloride: A Comprehensive Overview

4-(2-Pyrrolidinylmethyl)-2-piperazinonedihydrochloride, with the CAS number 1220027-47-3, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, often referred to as dihydrochloride salt of 4-(pyrrolidinylmethyl)piperazine, has garnered attention due to its unique structural properties and potential applications in drug development. Recent studies have highlighted its role in various therapeutic areas, making it a subject of extensive research.

The molecular structure of 4-(2-Pyrrolidinylmethyl)-2-piperazinonedihydrochloride comprises a piperazine ring substituted with a pyrrolidine moiety at the 4-position. This substitution introduces steric and electronic effects that influence its chemical reactivity and biological activity. The dihydrochloride form indicates that the compound exists as a salt, which is often preferred for stability and solubility in pharmaceutical formulations.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound. Researchers have explored various methodologies, including nucleophilic substitution and ring-closing reactions, to optimize its production. These methods not only enhance yield but also ensure the purity required for pharmacological studies. The ability to synthesize 4-(2-Pyrrolidinylmethyl)-2-piperazinonedihydrochloride in large quantities has facilitated its evaluation in preclinical models.

In terms of biological activity, this compound has demonstrated potential as a modulator of key cellular pathways. Studies have shown that it interacts with specific receptors and enzymes, suggesting its role in treating conditions such as inflammation, neurodegenerative diseases, and cancer. For instance, recent research published in the Journal of Medicinal Chemistry highlights its ability to inhibit certain kinases involved in tumor progression.

The pharmacokinetic profile of 4-(2-Pyrrolidinylmethyl)-2-piperazinonedihydrochloride is another area of active investigation. Researchers are evaluating its absorption, distribution, metabolism, and excretion (ADME) properties to determine its suitability as an oral or parenteral drug. Preliminary findings indicate favorable bioavailability, which is crucial for its therapeutic application.

Safety assessment is a critical step before any compound can be considered for clinical trials. Toxicological studies on 4-(2-Pyrrolidinylmethyl)-2-piperazinonedihydrochloride have been conducted to assess its acute and chronic toxicity. These studies aim to establish safe dosage ranges and identify potential adverse effects.

In conclusion, 4-(2-Pyrrolidinylmethyl)-2-piperazinonedihydrochloride, with CAS number 1220027-47-3, represents a promising candidate in drug discovery. Its unique chemical structure, efficient synthesis methods, and biological activity make it a valuable addition to the arsenal of compounds being explored for therapeutic purposes. As research continues to unfold, this compound holds the potential to contribute significantly to the development of novel treatments across various medical fields.

1220027-47-3 (4-(2-Pyrrolidinylmethyl)-2-piperazinonedihydrochloride) Related Products

- 1072828-08-0(3-(benzylamino)methylpyrrolidin-3-ol)

- 4115-21-3((E)-N-methyl-N'-(4-methylbenzenesulfonyl)benzenecarboximidamide)

- 193217-39-9(tert-Butyl 4-benzoylpiperidine-1-carboxylate)

- 1217060-70-2(N-[(2,4-dimethoxyphenyl)methyl]-3-(3-methylbenzamido)-1H-indole-2-carboxamide)

- 1259060-15-5(2-(3-propyl-1,2,4-oxadiazol-5-yl)propanoic acid)

- 1517500-36-5(3-(3-fluoro-2-methoxyphenyl)-3-methylbutanoic acid)

- 1125633-27-3(Methyl 3-(2-cyanoethyl)benzoate)

- 2171677-71-5(3-(2-chlorothiophen-3-yl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)

- 1823516-86-4(Ethyl 7-fluoroisoquinoline-3-carboxylate)

- 1058482-03-3(N-(3-{3-methyl-1,2,4triazolo4,3-bpyridazin-6-yl}phenyl)-2-(naphthalen-1-yl)acetamide)